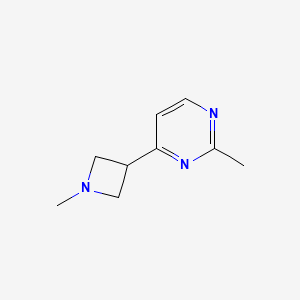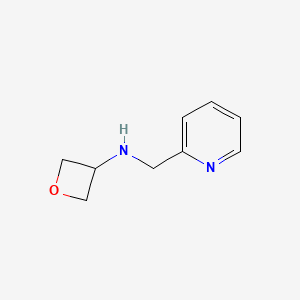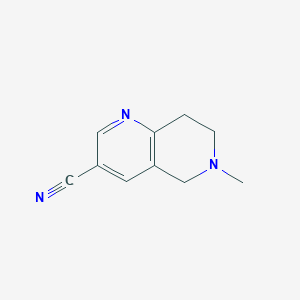
2-Methyl-4-(1-methylazetidin-3-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-4-(1-methylazetidin-3-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group at the second position and a 1-methylazetidin-3-yl group at the fourth position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(1-methylazetidin-3-yl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Introduction of the Methyl Group: The methyl group at the second position can be introduced via alkylation reactions using methylating agents like methyl iodide.
Attachment of the 1-Methylazetidin-3-yl Group: This step involves the nucleophilic substitution reaction where the azetidine ring is introduced using suitable azetidine derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
2-Methyl-4-(1-methylazetidin-3-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce partially or fully reduced pyrimidine derivatives.
科学的研究の応用
2-Methyl-4-(1-methylazetidin-3-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: As a potential scaffold for drug development due to its heterocyclic structure.
Biological Studies: Investigating its interactions with biological targets such as enzymes or receptors.
Materials Science: Exploring its properties for use in organic electronics or as a building block for advanced materials.
作用機序
The mechanism of action of 2-Methyl-4-(1-methylazetidin-3-yl)pyrimidine involves its interaction with specific molecular targets. This can include:
Binding to Enzymes or Receptors: Modulating their activity.
Pathway Involvement: Participating in biochemical pathways that influence cellular processes.
類似化合物との比較
Similar Compounds
- 2-Methyl-4-(1-methylpyrrolidin-3-yl)pyrimidine
- 2-Methyl-4-(1-methylpiperidin-3-yl)pyrimidine
Uniqueness
2-Methyl-4-(1-methylazetidin-3-yl)pyrimidine is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties compared to similar compounds with different ring structures.
特性
分子式 |
C9H13N3 |
|---|---|
分子量 |
163.22 g/mol |
IUPAC名 |
2-methyl-4-(1-methylazetidin-3-yl)pyrimidine |
InChI |
InChI=1S/C9H13N3/c1-7-10-4-3-9(11-7)8-5-12(2)6-8/h3-4,8H,5-6H2,1-2H3 |
InChIキー |
LDQNRIXFOWKCSV-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=CC(=N1)C2CN(C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Azaspiro[4.4]nonane-1-carboxylic acid](/img/structure/B11916856.png)

![2-(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-2-yl)ethanol](/img/structure/B11916870.png)







![(2-Methylimidazo[1,2-a]pyrazin-3-yl)methanol](/img/structure/B11916920.png)
